1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine
Description
1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine is a fluorinated pyrazole derivative characterized by two highly electron-withdrawing substituents: a pentafluoroethyl (-CF₂CF₃) group at position 3 and a trifluoromethyl (-CF₃) group at position 4 of the pyrazole ring. Its synthesis involves coupling reactions using hexafluorophosphate-based reagents (e.g., HATU), yielding 80% purity after chromatographic purification .
Properties
CAS No. |
132631-86-8 |
|---|---|
Molecular Formula |
C7H5F8N3 |
Molecular Weight |
283.12 g/mol |
IUPAC Name |
2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H5F8N3/c1-18-4(16)2(6(10,11)12)3(17-18)5(8,9)7(13,14)15/h16H2,1H3 |
InChI Key |
ULWCNDONUYLJNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Reaction of Fluoroalkenes with Monoalkylhydrazines
A prominent industrially viable method for synthesizing 1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine involves the reaction of perfluoro-2-methyl-2-pentene (a fluoroalkene) with methylhydrazine in the presence of water and a base such as triethylamine. This process is notable for its simplicity, selectivity, and relatively mild conditions compared to older methods requiring low temperatures and generating environmentally harmful byproducts.
- Reactants: Perfluoro-2-methyl-2-pentene and methylhydrazine (40% aqueous solution)
- Solvent: Methylene chloride
- Base: Triethylamine
- Temperature: Initial cooling to 0°C, then stirring at 5°C and finally at room temperature (~20°C)
- Reaction Time: Approximately 2.5 hours (1 hour at 5°C, 1.5 hours at 20°C)
- Workup: Washing with water, drying over sodium sulfate, solvent removal, and purification by vacuum distillation
- Yield: Around 75%
- Physical Data: Boiling point 62-65°C at 17 mbar
This method avoids the generation of methyl fluoride (CH3F), which was a problematic byproduct in older thermal elimination methods. It is scalable and environmentally friendlier, making it suitable for industrial applications.
| Parameter | Details |
|---|---|
| Starting materials | Perfluoro-2-methyl-2-pentene, methylhydrazine |
| Solvent | Methylene chloride |
| Base | Triethylamine |
| Temperature profile | 0°C to 5°C, then 20°C |
| Reaction duration | 2.5 hours |
| Yield | 75% |
| Purification | Vacuum distillation |
| Boiling point (product) | 62-65°C at 17 mbar |
This method is described in detail in patent literature and represents a breakthrough in the preparation of fluorinated pyrazoles with multiple fluorinated substituents and an amino group at the 5-position.
One-Step Synthesis of Functionalized 1-Methyl-3-(trifluoromethyl)-1H-pyrazoles as Intermediates
Although this method focuses on trifluoromethyl-substituted pyrazoles rather than pentafluoroethyl derivatives, it provides insight into practical synthetic routes applicable to related compounds.
- Starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one , a one-step procedure yields regioisomeric mixtures of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles.
- Separation of regioisomers is achieved by analyzing boiling points versus pressure.
- Functional groups such as aldehydes, acids, and sulfonyl chlorides can be introduced via lithiation and bromination reactions on the pyrazole ring.
- This approach allows the preparation of pyrazoles with substituents at the 3rd and 5th positions, which is relevant for synthesizing analogs of the target compound.
This method is efficient for synthesizing building blocks with trifluoromethyl groups and could be adapted for pentafluoroethyl analogs through appropriate starting materials and reaction conditions.
Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine as a Model Compound
The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, a structurally related compound, provides a useful reference for the preparation of the target compound’s amino-substituted pyrazole core.
- The reaction involves (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine sulfate in ethanol.
- Triethylamine is used as a base.
- The mixture is heated at 85°C for 12 hours.
- The product is isolated by extraction and purified by column chromatography.
- The yield reported is 38%, indicating room for optimization in this synthetic route.
Though the yield is moderate, this method demonstrates the feasibility of introducing the amino group on the pyrazole ring via condensation of appropriate enones with hydrazine derivatives.
Selectivity Enhancement in Pyrazole Isomer Formation
A challenge in synthesizing fluorinated pyrazoles is the formation of regioisomeric mixtures, which complicates purification and reduces yield.
- Methods to improve selectivity include controlling reaction temperature, solvent choice, and reagent addition rates.
- For example, the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with high selectivity was achieved by adding methyl hydrazine slowly to a solution of ethyl trifluoroacetate and acetic acid at low temperature, followed by heating.
- The ratio of isomers can be influenced by reaction kinetics and thermodynamics, favoring the isomer with lower activation energy.
- Such selectivity control is crucial for industrial synthesis to minimize byproducts and simplify downstream processing.
Fluorinated Pyrazole Derivatives via Recyclization of Oxazolium or Oxazole Intermediates
Though less directly related to the target compound, the synthesis of fluorinated 4-aminopyrazol-5-ols via recyclization of oxazolium or oxazole intermediates under hydrazine treatment is documented.
- This method involves ring transformations under hydrazine action to yield fluorinated pyrazole derivatives.
- Fluorine atoms enhance metabolic stability and lipophilicity, desirable for pharmacological applications.
- The approach may be adapted for synthesizing amino-substituted fluoropyrazoles but requires further development for pentafluoroethyl substituents.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Capacity : The target compound’s 3-CF₂CF₃ and 4-CF₃ groups create a strong electron-deficient aromatic system, which may enhance binding to electron-rich biological targets (e.g., ATP-binding pockets in kinases) .
- Steric Hindrance : The bulkier CF₂CF₃ group at position 3 may restrict rotational freedom and influence binding specificity compared to smaller substituents like CF₃ or methyl .
Biological Activity
1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine is a fluorinated pyrazole derivative that has attracted significant attention due to its unique molecular structure and potential biological activities. The compound's distinct characteristics, primarily influenced by its multiple fluorine substituents, enhance its chemical stability and reactivity, making it a valuable candidate for various applications in medicinal chemistry and drug development.
The molecular formula of this compound is , with a molecular weight of 286.1 g/mol. The presence of both pentafluoroethyl and trifluoromethyl groups contributes to its high thermal stability and chemical resistance, which are critical for biological activity and interaction with biomolecules .
Fluorinated compounds like this compound are known to enhance metabolic stability and bioavailability. The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. Studies suggest that the fluorinated moieties can significantly influence binding affinities and interaction profiles, which are crucial for therapeutic applications .
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit notable antioxidant properties. In comparative studies, similar compounds have demonstrated the ability to scavenge free radicals effectively. For instance, compounds derived from pyrazoles have shown high radical-binding activity in assays such as ABTS and FRAP, indicating their potential as antioxidants . The antioxidant activity of this compound is yet to be fully quantified but is expected to be significant due to its structural similarities with other active pyrazole derivatives.
Inhibitory Activities
In vitro studies have also explored the inhibitory effects of related pyrazole compounds on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurotransmission and metabolic processes. The inhibitory potential of fluorinated pyrazoles suggests that this compound may also exhibit similar activities .
Comparative Analysis
To better understand the unique biological properties of this compound, a comparison with other related compounds can be insightful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Fewer fluorine atoms | Moderate AChE inhibition |
| 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole | Lacks trifluoromethyl group | Reduced reactivity |
| 3,5-Bis(trifluoromethyl)-pyrazole derivatives | Multiple trifluoromethyl groups | Enhanced antioxidant activity |
The unique combination of both pentafluoroethyl and trifluoromethyl groups in this compound contributes to its distinct biological profile compared to other derivatives .
Case Studies
Recent studies have focused on synthesizing analogs of pyrazole derivatives for various therapeutic applications. For instance, the synthesis of N-substituted pyridinyl analogs demonstrated moderate antifungal activity against phytopathogenic fungi, suggesting that modifications in the pyrazole structure can lead to enhanced biological activities .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with fluorinated aniline derivatives. For example, coupling 4-(pentafluoroethyl)aniline with 1-methylpyrazole-5-carboxylic acid derivatives under acidic conditions facilitates pyrazole ring formation. Key steps include:
- Cyclocondensation : Using acetic acid or HCl as a catalyst at 80–100°C for 6–12 hours.
- Fluorination : Introducing trifluoromethyl groups via electrophilic substitution with CF₃I or CF₃SO₃K in polar aprotic solvents (e.g., DMF).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity. Optimization requires adjusting solvent polarity and reaction time to minimize byproducts like regioisomers .
Q. How can researchers confirm the regiochemistry and molecular structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve atomic positions using SHELX programs (e.g., SHELXL for refinement), which are robust for small-molecule structures despite limitations in handling twinned data .
- NMR Spectroscopy : ¹⁹F NMR distinguishes between pentafluoroethyl (-CF₂CF₃) and trifluoromethyl (-CF₃) groups via distinct chemical shifts (δ: -75 ppm for CF₃, -110 ppm for CF₂CF₃).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~350–360 Da) .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (pentafluoroethyl, trifluoromethyl) influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Reactivity : The trifluoromethyl group stabilizes intermediates in nucleophilic aromatic substitution via inductive effects, while the pentafluoroethyl group enhances lipophilicity (logP ~3.5), improving membrane permeability.
- Bioactivity : Fluorination increases binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Assays like surface plasmon resonance (SPR) or fluorescence polarization can quantify inhibition constants (Ki) against targets like COX-2 or EGFR .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer : Contradictions often arise from:
- Structural Analogues : Minor substituent changes (e.g., replacing pentafluoroethyl with trifluoromethoxy) alter activity (see Table 1).
- Assay Conditions : Standardize cell-based assays (e.g., use identical IC₅₀ protocols in HEK293 cells) and validate with orthogonal methods (e.g., enzymatic vs. cellular assays).
Table 1 : Comparative Bioactivity of Pyrazole Derivatives
| Compound | Substituents | IC₅₀ (EGFR) | LogP |
|---|---|---|---|
| Target | -CF₂CF₃, -CF₃ | 12 nM | 3.5 |
| Analogue A | -OCHF₂, -CF₃ | 45 nM | 2.8 |
| Analogue B | -CF₃, -Cl | 120 nM | 2.1 |
Q. What strategies are effective for studying the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- In Vitro Metabolism : Use human liver microsomes (HLMs) with NADPH cofactor; monitor metabolite formation via LC-MS/MS.
- Docking Simulations : Molecular dynamics (MD) with software like AutoDock Vina predicts binding modes to CYP3A4/2D6 active sites.
- Fluorescence Quenching : Measure CYP450 inhibition by tracking fluorescence decay of probe substrates (e.g., 7-benzyloxyquinoline) .
Key Challenges and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
